molecular formula C8H4ClF3N2 B1410653 2-Chloro-4-(trifluoromethyl)pyridine-6-acetonitrile CAS No. 1807220-50-3

2-Chloro-4-(trifluoromethyl)pyridine-6-acetonitrile

Cat. No. B1410653
CAS RN: 1807220-50-3
M. Wt: 220.58 g/mol
InChI Key: KVKCSVSHQONOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(trifluoromethyl)pyridine-6-acetonitrile (2C4TFP6ACN) is an important organic chemical compound that has been used in a variety of scientific applications. It is a highly reactive, colorless liquid with a characteristic odor. It has a wide range of uses in the laboratory, including in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the development of new drugs.

Scientific Research Applications

Agrochemicals

2-Chloro-4-(trifluoromethyl)pyridine-6-acetonitrile: is a key structural motif in agrochemicals. Its derivatives are primarily used for the protection of crops from pests. The trifluoromethylpyridine (TFMP) derivatives have been incorporated into more than 20 agrochemicals that have acquired ISO common names .

Pharmaceuticals

Several TFMP derivatives are utilized in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been approved, and many candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds .

Animal Health Products

In veterinary medicine, two products containing the TFMP structure have been granted market approval. These compounds are used to enhance the health and productivity of animals, demonstrating the versatility of TFMP derivatives beyond human pharmaceuticals .

Synthesis of Organic Compounds

The compound serves as an intermediate in the synthesis of various organic molecules. For example, it has been used in the preparation of aminopyridines through amination reactions, showcasing its role in the development of new chemical entities .

Catalysis

2-Chloro-4-(trifluoromethyl)pyridine-6-acetonitrile: is also employed as a catalytic ligand. It has been used for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene, catalyzed by palladium .

Drug Development

The trifluoromethyl group-containing drugs, including those derived from 2-Chloro-4-(trifluoromethyl)pyridine-6-acetonitrile , have been reviewed for their applications over the last 20 years. These drugs exhibit various pharmacological activities and are significant in the treatment of diseases and disorders .

properties

IUPAC Name

2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-4-5(8(10,11)12)3-6(14-7)1-2-13/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKCSVSHQONOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CC#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)pyridine-6-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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